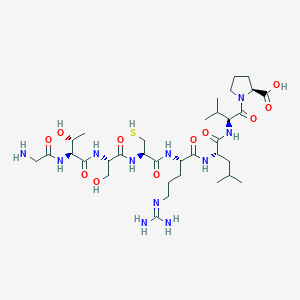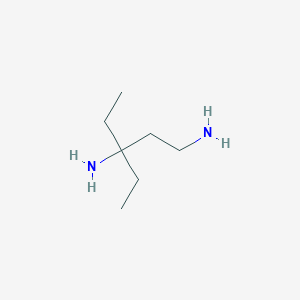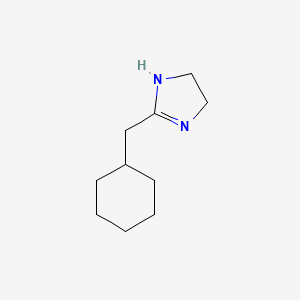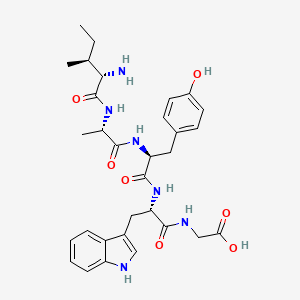![molecular formula C21H20NP B12552863 Ethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- CAS No. 145533-43-3](/img/structure/B12552863.png)
Ethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- is a chemical compound known for its unique structure and properties. It is characterized by the presence of a phosphine group attached to an ethanamine backbone, which imparts distinct chemical reactivity and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- typically involves the reaction of 2-(diphenylphosphino)benzaldehyde with ethanamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine group. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of Ethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.
Análisis De Reacciones Químicas
Types of Reactions
Ethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The ethanamine backbone can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Secondary amines.
Substitution: Substituted ethanamine derivatives.
Aplicaciones Científicas De Investigación
Ethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mecanismo De Acción
The mechanism of action of Ethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- involves its interaction with molecular targets through the phosphine group. The phosphine group can coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The ethanamine backbone provides additional sites for interaction with other molecules, enhancing its reactivity and versatility.
Comparación Con Compuestos Similares
Similar Compounds
- Ethanamine, 2-(diphenylphosphino)-N-methyl-
- Dichlorotriphenylphosphine 2-(diphenylphosphino)-N-(2-pyridinylmethyl)ethanamine ruthenium (II)
Uniqueness
Ethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- is unique due to its specific structure, which combines the properties of both phosphine and amine groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
145533-43-3 |
|---|---|
Fórmula molecular |
C21H20NP |
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
1-(2-diphenylphosphanylphenyl)-N-ethylmethanimine |
InChI |
InChI=1S/C21H20NP/c1-2-22-17-18-11-9-10-16-21(18)23(19-12-5-3-6-13-19)20-14-7-4-8-15-20/h3-17H,2H2,1H3 |
Clave InChI |
AAQQPNNUBCIHBG-UHFFFAOYSA-N |
SMILES canónico |
CCN=CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(2-Chloroethanesulfinyl)ethyl]benzene](/img/structure/B12552782.png)



![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-phenylpyrido[3,4-b]pyrazine)](/img/structure/B12552804.png)

![3-[6-(4'-Pentyl[1,1'-biphenyl]-4-yl)hexyl]thiophene](/img/structure/B12552817.png)


![Benzenepropanoic acid, 3-cyano-a-[1-[[4-(1-oxido-4-pyridinyl)benzoyl]amino]ethyl]-, methyl ester, [R-(R*,R*)]-](/img/structure/B12552830.png)

![Trimethyl({1-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane](/img/structure/B12552836.png)
![3-{[(2,4,7-Trinitro-9H-fluoren-9-ylidene)amino]oxy}propanoic acid](/img/structure/B12552846.png)
![1-(2-Hydroxyethyl)-1H-pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile](/img/structure/B12552855.png)
